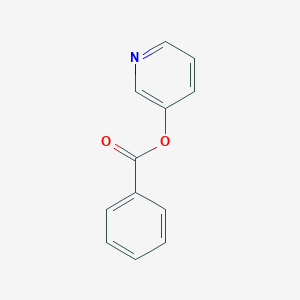
Pyridin-3-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-3-yl benzoate is an organic compound that belongs to the class of benzoates, which are esters of benzoic acid. This compound is characterized by the presence of a pyridine ring attached to a benzoate group. It is known for its applications in various fields, including coordination chemistry, material science, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridin-3-yl benzoate can be synthesized through the esterification of pyridin-3-yl methanol with benzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also involve the purification of the product through techniques such as recrystallization or chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridin-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The benzoate group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used depending on the desired substitution.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridin-3-yl methanol.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Pyridin-3-yl benzoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyridin-3-yl benzoate involves its interaction with specific molecular targets and pathways. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. These complexes exhibit unique properties such as fluorescence, magnetism, and catalytic activity . In biological systems, the compound may interact with enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Pyridin-3-yl benzoate can be compared with other similar compounds such as:
3-(Pyridin-4-yl)benzoate: This compound has a pyridine ring attached at the 4-position of the benzoate group.
4-(Pyridin-4-yl)benzoate: This compound has a pyridine ring attached at the 4-position of the benzoate group.
Uniqueness: this compound is unique due to its specific structural arrangement, which allows it to form distinct coordination complexes and exhibit unique properties in various applications .
Propriétés
IUPAC Name |
pyridin-3-yl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVALJLFVRSZHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-oxo-1(4H)-pyridinyl)oxy]acetic acid](/img/structure/B372506.png)










